Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-

Catalog No.
S13069303
CAS No.
650601-19-7
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethox...

CAS Number

650601-19-7

Product Name

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-

IUPAC Name

1-(methoxymethoxy)-2-[2-[2-(methoxymethoxy)phenyl]ethyl]benzene

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c1-19-13-21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14-20-2/h3-10H,11-14H2,1-2H3

InChI Key

UWHVWQSHFCUHHI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1CCC2=CC=CC=C2OCOC

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] is a chemical compound with the molecular formula C15H16OC_{15}H_{16}O and a molecular weight of approximately 212.291 g/mol. It is characterized by its unique structure, which includes two benzene rings connected by a 1,2-ethanediyl bridge, with methoxymethoxy groups attached to the benzene rings. This compound is also known by its CAS Registry Number 27820-29-7 and has various synonyms including 1,2-Diphenyl-1-methoxyethane .

The chemical behavior of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] can be examined through its reactivity patterns typical of compounds containing benzene rings. These include:

  • Electrophilic Aromatic Substitution: The methoxymethoxy groups can influence the electron density on the benzene rings, making them more reactive towards electrophiles.
  • Nucleophilic Substitution: The presence of methoxy groups may also allow for nucleophilic attack at certain positions on the aromatic rings under specific conditions.

Reactions can be further explored under various conditions such as temperature and solvent effects, which may alter the pathways and products formed.

  • Antimicrobial Activity: Some derivatives of methoxymethoxy-substituted benzene compounds have shown potential antimicrobial effects.
  • Antioxidant Properties: Certain similar compounds are known for their antioxidant capabilities, which could be relevant for this compound as well.

Further studies would be necessary to elucidate specific biological activities and mechanisms of action.

The synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] can be approached through several methods:

  • Direct Coupling Reactions: Utilizing coupling agents to link two benzene derivatives through a 1,2-ethanediyl linker.
  • Functional Group Transformations: Starting from simpler methoxy-substituted benzene derivatives and applying reactions such as Grignard or Friedel-Crafts acylation to introduce the ethylene bridge.
  • Multi-step Synthesis: Involving several reactions to build up the complex structure from readily available precursors.

Each method would require optimization based on yield and purity considerations.

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] holds potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Materials Science: Utilized in the development of polymers or materials with specific properties due to its unique structure.
  • Organic Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.

Interaction studies for Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] could focus on:

  • Drug-Receptor Interactions: Investigating how this compound interacts with various biological targets.
  • Chemical Stability: Assessing how environmental factors such as pH and temperature affect its stability and reactivity.
  • Synergistic Effects: Exploring how this compound may work in conjunction with other agents in therapeutic contexts.

These studies are essential for understanding its potential utility in practical applications.

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] can be compared to several similar compounds that share structural features but differ in functional groups or substituents. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis-C15H16C_{15}H_{16}Contains methyl groups instead of methoxymethoxy groups
Benzene, 1,1'-(1-dimethyl-1,2-ethanediyl)bis-C16H18C_{16}H_{18}Features dimethyl substitutions
Benzene, 1,1'-(4-vinylbenzene)C18H18C_{18}H_{18}Incorporates vinyl groups leading to different reactivity patterns

The uniqueness of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] lies in its specific arrangement of methoxymethoxy substituents that influence both its chemical behavior and potential biological activity compared to these similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

302.15180918 g/mol

Monoisotopic Mass

302.15180918 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types